methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate
Overview
Description
The compound appears to contain several functional groups and substructures that are common in organic chemistry, including a pyridine ring (a six-membered ring with one nitrogen atom and two carbon atoms), a trifluoromethyl group (-CF3), and an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). These groups are often found in various pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Scientific Research Applications
Synthesis and Transformations
Research has demonstrated methods for preparing ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, highlighting the potential of similar compounds for diverse synthetic applications. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate has been shown to yield debenzoylated hydrazide, suggesting avenues for the generation of novel compounds through strategic functional group modifications (Cucek & Verček, 2008).
Heterocyclic Compound Formation
Studies on reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles have led to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and various heterocyclic N-substituted 2-aminopyridine derivatives. This research underscores the potential of such chemical frameworks in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Sokolov & Aksinenko, 2010).
Glycine Transporter Inhibition
In the realm of medicinal chemistry, derivatives of similar compounds have been investigated for their inhibitory activity against glycine transporter 1 (GlyT1), a target relevant for central nervous system disorders. The identification of potent inhibitors through structural diversification signifies the compound's potential in drug discovery and development (Yamamoto et al., 2016).
Insecticidal Applications
The synthesis and functionalization of related compounds have also been explored for developing new insecticidal agents. For instance, the development of a scalable process for an insecticidal candidate showcases the utility of these chemical frameworks in the synthesis of potential agrochemicals (Yang et al., 2019).
Chemo-Sensing and Imaging
Compounds with similar structures have been utilized in the development of fluorescent "turn on" chemo-sensors for selective sensing of metal ions such as Al3+, highlighting their application in environmental monitoring and bioimaging. This research indicates the potential of such compounds in creating sensitive and selective sensors for metal ions in various contexts (Rahman et al., 2017).
Properties
IUPAC Name |
methyl (3E)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2F6N5O2/c1-39-22(38)15(10-35-36-20-17(25)6-12(8-33-20)23(27,28)29)16-11-37(19-5-3-2-4-14(16)19)21-18(26)7-13(9-34-21)24(30,31)32/h2-11,15H,1H3,(H,33,36)/b35-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMKCPWHNNAVOV-KJRGEGHNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2F6N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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